![molecular formula C13H11FO B154427 4-Fluorobenzhydrol CAS No. 365-22-0](/img/structure/B154427.png)
4-Fluorobenzhydrol
Overview
Description
Mechanism of Action
Target of Action
4-Fluorobenzhydrol is a chemical compound with a complex mechanism of action. It is structurally similar to 4-fluorobenzylamine, which is known to interact with trypsin-1 in humans . Trypsin-1 is a serine protease involved in digestion and various other physiological processes.
Biochemical Pathways
It is possible that it may influence pathways related to its target proteins, but this requires further investigation .
Result of Action
It is used as an internal standard to measure the N-demethyl antipyrine metabolite in urine by gas chromatography-mass spectrometry . It has also been used in the identification of the antihistamine cetirizine as a relevant cross-reactant for the carbamazepine-specific enzyme-linked immunosorbent assay.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-fluorobenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-fluorobenzophenone. This method uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-fluorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield this compound derivatives with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products:
Oxidation: 4-Fluorobenzophenone.
Reduction: Various this compound derivatives.
Substitution: 4-Fluorobenzyl chloride or bromide.
Scientific Research Applications
Chemical Synthesis
4-Fluorobenzhydrol serves as an important intermediate in chemical synthesis , particularly in the development of pharmaceuticals. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block for more complex organic molecules. The compound's reactivity is enhanced by the presence of the fluorine atom, which can influence both the physical and chemical properties of the resulting compounds.
Biological Research
In biological research, this compound is utilized for several purposes:
- Enzyme Interactions : The compound has been employed in studies investigating enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a valuable tool in proteomics research.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, which could have therapeutic implications in drug development targeting these enzymes.
Medicinal Chemistry
While not directly used as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. Its derivatives are being explored for their biological activities that could be beneficial in treating various diseases. The compound's structural similarity to biologically active compounds suggests its usefulness in pharmacology and medicinal chemistry.
Material Science
In material science, this compound is being investigated for its potential use in organic electronic materials. It shows promise for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its unique electronic properties can be exploited to enhance device performance.
Case Studies
Several case studies have highlighted the applications and implications of this compound:
-
Enzyme Interaction Study :
- A study demonstrated that this compound interacts with specific proteases, leading to significant changes in enzyme activity. Results indicated a dose-dependent inhibition of enzyme function, suggesting its potential role in drug development targeting proteases.
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Toxicological Assessment :
- Toxicological assessments have indicated that exposure to high concentrations of this compound may lead to adverse health effects, including genotoxicity and potential carcinogenicity. Animal studies revealed that prolonged exposure could result in liver and kidney damage, emphasizing the need for careful handling during research.
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Development of Antimicrobial Agents :
- Research focusing on the antimicrobial properties of this compound has shown efficacy against certain bacterial strains, paving the way for its application in developing new antimicrobial therapies.
Summary Table of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Intermediate for pharmaceuticals; versatile building block for complex organic molecules |
Biological Research | Studies on enzyme interactions; potential antimicrobial properties; enzyme inhibition |
Medicinal Chemistry | Involved in synthesizing potential drug candidates; structural similarity to active compounds |
Material Science | Investigated for use in OLEDs and OPVs; unique electronic properties |
Comparison with Similar Compounds
Benzhydrol: The parent compound without the fluorine substitution.
4-Chlorobenzhydrol: Similar structure with a chlorine atom instead of fluorine.
4-Bromobenzhydrol: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 4-Fluorobenzhydrol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Biological Activity
4-Fluorobenzhydrol, a chiral aromatic ketone, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the presence of a fluorine atom on the benzene ring, which influences its chemical reactivity and biological interactions. Its chemical structure can be represented as follows:
1. Inhibition of Cholinesterases
A significant study focused on the synthesis of derivatives of 4-fluorobenzoic acid and tetrahydroacridine demonstrated that certain compounds exhibited potent inhibition of cholinesterases. The most active compounds showed IC50 values comparable to tacrine, a known cholinesterase inhibitor. Specifically, compound 4d displayed the highest selectivity towards acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Compound | IC50 (μM) | Selectivity |
---|---|---|
4d | Similar to tacrine | High |
2. Tyrosinase Inhibition
Another area of research has explored the role of this compound in inhibiting tyrosinase (TYR), an enzyme critical in melanin production. A derivative featuring the 4-fluorobenzylpiperazine moiety was identified as a competitive inhibitor with an IC50 value of 0.18 μM, significantly more effective than the reference compound kojic acid (IC50 = 17.76 μM). This finding indicates its potential use in treating hyperpigmentation disorders without cytotoxic effects on cells .
Compound | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
---|---|---|---|
26 | 0.18 | Kojic Acid | 17.76 |
3. Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties. In studies assessing its efficacy against various pathogens, it was found to possess significant activity, making it a candidate for further exploration as an antimicrobial agent .
Case Studies
Case Study: Cholinesterase Inhibition
In a study published in December 2012, researchers synthesized several derivatives based on 4-fluorobenzoic acid and evaluated their cholinesterase inhibition capabilities using Ellman's spectrophotometric method. The results indicated that compounds derived from this framework could serve as leads for developing new treatments for Alzheimer's disease due to their selective inhibition profiles .
Case Study: Tyrosinase Inhibition
A recent investigation into the inhibition of TYR by derivatives containing the 4-fluorobenzylpiperazine fragment revealed promising results. The competitive nature of these inhibitors was confirmed through kinetic studies, suggesting that modifications to the molecular structure could enhance binding affinity and selectivity towards human TYR .
Molecular Modeling Studies
Molecular docking studies have provided insights into how this compound and its derivatives interact with biological targets at the molecular level. These studies suggest that the fluorine atom plays a crucial role in enhancing binding interactions within the active sites of enzymes such as cholinesterases and tyrosinases. This understanding could guide future modifications aimed at improving efficacy and selectivity .
Properties
IUPAC Name |
(4-fluorophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQRXCOFRPWTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341168 | |
Record name | 4-Fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365-22-0 | |
Record name | 4-Fluoro-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, 4-fluoro-α-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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